molecular formula C18H18ClNO5 B2587584 2-((5-Chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 1260905-24-5

2-((5-Chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl 4-methylbenzoate

Cat. No. B2587584
M. Wt: 363.79
InChI Key: VBKJBHQIUVEJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl 4-methylbenzoate, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMB is a member of the benzoate ester family and is synthesized through a complex chemical process.

Scientific Research Applications

Intramolecular Hydrogen Bonds in Thiazole Derivatives

A study by Castro et al. (2007) explored intramolecular hydrogen bonds in thiazole derivatives, specifically in molecules like 2-methyl-4-(2-chloro-4,5-dimethoxyphenyl)thiazole. This research used all-electron calculations to understand the hydrogen bonding within these molecules, highlighting the significance of CH⋯X (X = N, O, or Cl) hydrogen bonds. The study found single H-bond formations, such as CH⋯Cl, CH⋯N, and CH⋯O, indicating the structural importance of these interactions in medicinal chemistry and material science applications M. Castro, I. Nicolás-Vázquez, J. Zavala, F. Sánchez-Viesca, Martha I Berros, 2007.

Nucleophilic Substitution Reactions in Hydantoins

Research by Kolyamshin et al. (2021) investigated the nucleophilic substitution reactions of N-2-haloethyl derivatives of 5,5-substituted hydantoins. The study led to the synthesis of new types of maleimides, showcasing the utility of these reactions in developing novel compounds with potential therapeutic applications O. A. Kolyamshin, Y. N. Mitrasov, V. Danilov, A. Vasil'ev, 2021.

Alkylation and Oxidation of Thiazocine Derivatives

Ohkata et al. (1985) detailed the alkylation and oxidation of 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine. This study demonstrated the chemical transformations possible with thiazocine derivatives, offering insights into the synthesis of sulfide, sulfoxide, and sulfone compounds. The research contributes to the development of methodologies for synthesizing chemically and biologically significant molecules K. Ohkata, Kohichi. Takee, K. Akiba, 1985.

Large-Scale Synthesis of Chemical Entities

A publication by Kucerovy et al. (1997) described the efficient large-scale synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate. This work is significant for the pharmaceutical industry, demonstrating the scalable production of a new chemical entity designed for treating hyperproliferative and inflammatory disorders and cancer A. Kucerovy, Tangqing Li, K. Prasad, and Oljan Repič, T. Blacklock, 1997.

properties

IUPAC Name

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-11-4-6-12(7-5-11)18(22)25-10-17(21)20-14-8-13(19)15(23-2)9-16(14)24-3/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKJBHQIUVEJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl 4-methylbenzoate

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